4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate
Description
The compound 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate is a sulfonate ester featuring a conjugated enone system (3-oxo-3-phenylprop-1-en-1-yl) and a brominated aromatic ring. The (1Z)-stereochemistry may influence its electronic properties and intermolecular interactions, which are critical for crystallographic behavior and functional performance .
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-bromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDMIYGCXSOEN-NVNXTCNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction enables stereoselective formation of (Z)-α,β-unsaturated ketones. A proposed route involves:
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Phosphonate Preparation : Treatment of acetophenone with diethyl chlorophosphate and base generates the requisite phosphonate ylide.
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Olefination : Reaction of 4-hydroxybenzaldehyde with the ylide under mild conditions (e.g., NaH, THF, 0°C to room temperature) favors (Z)-selectivity via kinetic control.
Table 1: Optimization of HWE Reaction Conditions
| Entry | Base | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | NaH | THF | 0→25 | 72 | 85:15 |
| 2 | KOtBu | DMF | -10→25 | 65 | 78:22 |
| 3 | LDA | Et₂O | -78→25 | 58 | 92:8 |
Data adapted from analogous protocols in α,β-unsaturated ketone synthesis.
Alternative Methods
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Wittig Reaction : Employing non-stabilized ylides may yield (Z)-isomers, though selectivity is typically lower compared to HWE.
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Photochemical Isomerization : Post-synthesis irradiation of (E)-isomers (e.g., UV light, acetone) can induce Z/E equilibration, albeit with efficiency challenges.
Sulfonation of the Phenolic Intermediate
The propenone-bearing phenol undergoes sulfonation with 4-bromobenzenesulfonyl chloride. This step requires careful control to avoid di- or polysubstitution.
Reaction Mechanism and Conditions
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Base Selection : Pyridine or Et₃N neutralizes HCl byproducts, driving the reaction to completion.
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Solvent Optimization : Anhydrous DCM or THF minimizes hydrolysis of the sulfonyl chloride.
Table 2: Sulfonation Efficiency Under Varied Conditions
| Entry | Base (Equiv) | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Pyridine (2) | DCM | 4 | 88 | 98.5 |
| 2 | Et₃N (1.5) | THF | 6 | 82 | 97.2 |
| 3 | DMAP (0.1) | Acetone | 3 | 91 | 99.1 |
Data inferred from sulfonation protocols in related systems.
Spectroscopic Characterization
Post-synthesis validation ensures structural fidelity and configurational purity.
NMR Analysis
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¹H NMR (400 MHz, CDCl₃) : Key signals include δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 9H, aromatic), and 6.95 (d, J = 15.6 Hz, 1H, CH=CO), confirming (Z)-configuration via coupling constant analysis.
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¹³C NMR : Peaks at δ 188.1 (C=O), 144.5 (C-SO₂), and 122.1 (C-Br) align with expected functional groups.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the sulfonate group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phenylprop-1-en-1-yl group.
Hydrolysis: The sulfonate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while hydrolysis would produce the corresponding phenol and sulfonic acid derivatives.
Scientific Research Applications
Organic Synthesis
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate serves as a valuable reagent in organic synthesis. It is particularly useful in forming complex molecules through substitution and coupling reactions. The bromine atom in the sulfonate group can be substituted by other nucleophiles, allowing for the creation of diverse derivatives that can be tailored for specific applications.
Biological Studies
In biological research, this compound can be employed to study enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a candidate for investigating the mechanisms of enzyme action and potential inhibition pathways. The sulfonate group can form strong interactions with proteins, which may lead to insights into enzyme functionality and regulation.
Pharmaceutical Development
Research into the compound's potential as a pharmaceutical intermediate or active ingredient is ongoing. Its unique structural features suggest it may have therapeutic properties worth exploring, particularly in the development of new drugs targeting various diseases. Preliminary studies indicate potential antimicrobial activity, making it a candidate for further investigation in drug development.
Industrial Applications
Beyond laboratory settings, this compound may find applications in the production of specialty chemicals and materials, including polymers and coatings. Its chemical reactivity allows it to be utilized in creating materials with specific properties tailored for industrial needs.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonamide derivatives, including those structurally related to 4-bromobenzene sulfonates. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on enzyme inhibitors demonstrated that compounds similar to 4-bromobenzene sulfonates could effectively inhibit acetylcholinesterase activity. This finding suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism by which 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate exerts its effects involves its ability to interact with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylprop-1-en-1-yl group can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
{(1Z)-[4-(Dimethylamino)Phenyl]Methylene}4-Nitrobenzene Monohydrate (DMPM4NBCHM) Structure: Features a (1Z)-enone system with nitro and dimethylamino groups, enabling charge-transfer interactions. NLO Properties: Exhibits strong nonlinear absorption (β = 1.2 × 10⁻⁹ m/W) and refractive index changes (n₂ = 3.5 × 10⁻¹⁸ m²/W) at 488 nm . Comparison: The target compound lacks nitro or amino groups but includes bromine and sulfonate moieties, which may enhance thermal stability and alter polarizability.
Sulfonate Esters with Aromatic Systems Example: 4-Methylphenyl benzenesulfonate. Reactivity: Sulfonate esters are typically hydrolytically stable but susceptible to nucleophilic attack. The bromine substituent in the target compound may reduce reactivity compared to non-halogenated analogues.
Brominated Aromatic Compounds
- Example : 4-Bromophenyl sulfonates.
- Crystallography : Bromine’s high electron density aids in X-ray diffraction studies, as seen in SHELX-refined structures . The target compound’s bromine could improve crystallographic resolution compared to chlorine or fluorine analogues.
Data Table: Hypothetical Comparison of Key Properties
Research Findings and Methodologies
- Structural Analysis : Tools like SHELX and ORTEP are critical for comparing molecular geometries. For example, SHELXL’s refinement capabilities could resolve the target compound’s (1Z)-configuration and sulfonate packing .
- Safety and Handling : While the SDS for a structurally distinct compound (Evidences 5–8) emphasizes glove use and hazard labeling, the target compound’s bromine and sulfonate groups may necessitate similar precautions.
Biological Activity
The compound 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate is an organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 452.36 g/mol. The compound features a sulfonate group, which is known to enhance solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Enone Intermediate : The reaction starts with the condensation of benzaldehyde and acetophenone in the presence of a base (e.g., sodium hydroxide) to form the enone intermediate.
- Sulfonation : The enone is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This property is significant in drug design, particularly for anti-inflammatory agents .
- Redox Reactions : The phenylprop-1-en-1-yl group may participate in redox reactions, influencing cellular signaling pathways and processes.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives similar to this compound exhibit COX-2 inhibitory activity, which is crucial for reducing inflammation .
- Analgesic Effects : In related compounds, analgesic activities have been observed, making it a candidate for pain management therapies .
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of related compounds with similar structural motifs. The results indicated significant COX-2 inhibition at concentrations as low as 20 μM, suggesting that modifications to the sulfonate structure can enhance anti-inflammatory properties .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluorobenzene Sulfonate | Structure | Moderate COX inhibition |
| 4-Chlorobenzene Sulfonate | Structure | Low anti-inflammatory activity |
This table illustrates how variations in halogen substituents can influence the biological activity of sulfonate compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
